molecular formula C20H17FN2O4S2 B2772159 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide CAS No. 941957-69-3

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2772159
CAS No.: 941957-69-3
M. Wt: 432.48
InChI Key: WSQHPMPACFRRKF-UHFFFAOYSA-N
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Description

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiophene ring, a fluorophenyl group, and a sulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often used to modify the compound’s properties or introduce new functionalities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used to study the effects of fluorophenyl and sulfonyl groups on biological systems.

Mechanism of Action

The mechanism of action of 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide stands out due to its unique combination of a thiophene ring, fluorophenyl group, and sulfonyl group. Similar compounds include other thiophene derivatives and fluorophenyl sulfonamides, which may have different biological activities and chemical properties. The presence of the fluorophenyl group in this compound can enhance its stability and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S2/c21-14-6-8-15(9-7-14)29(26,27)11-10-18(24)23-20-16(19(22)25)12-17(28-20)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQHPMPACFRRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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